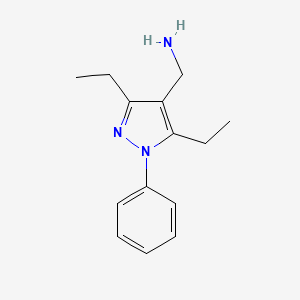

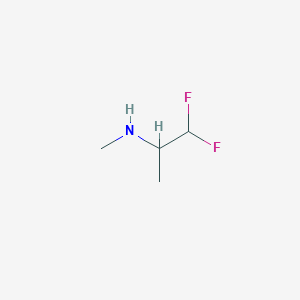

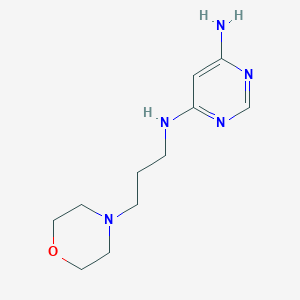

![molecular formula C10H10N4 B1493040 6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carbonitrilo CAS No. 2098092-90-9](/img/structure/B1493040.png)

6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carbonitrilo

Descripción general

Descripción

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas: Isostero no clásico del indol

La estructura del 6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carbonitrilo lo convierte en un posible isostero no clásico del indol . Esta propiedad es particularmente valiosa en el diseño de fármacos, donde puede reemplazar al indol para mejorar la solubilidad y la estabilidad metabólica en compuestos farmacéuticos . Por ejemplo, se ha utilizado para crear un isostero para el fármaco pruvanserina, mejorando su solubilidad en medios acuosos .

Desarrollo de tintes push-pull

Este compuesto sirve como precursor en la síntesis de tintes push-pull. Estos tintes, que tienen un núcleo de malononitrilo proaromático, son significativos por sus propiedades electrónicas, lo que los hace adecuados para aplicaciones en células solares sensibilizadas con colorante y diodos orgánicos emisores de luz (OLED) .

Agentes antimicrobianos

La naturaleza bioactiva del andamiaje imidazo[1,2-b]pirazol se ha explorado por sus propiedades antimicrobianas. Los compuestos derivados de este andamiaje han mostrado potencial como agentes antimicrobianos, lo que podría conducir al desarrollo de nuevos antibióticos .

Investigación anticancerígena

La investigación ha indicado que los derivados del this compound exhiben actividades anticancerígenas. Esto abre vías para el uso del compuesto en la síntesis de nuevos fármacos anticancerígenos .

Medicamentos antiinflamatorios

Las propiedades antiinflamatorias de este compuesto lo convierten en un candidato para el desarrollo de nuevos medicamentos antiinflamatorios. Su capacidad para modular las respuestas inflamatorias se puede aprovechar para tratar diversos trastornos inflamatorios .

Ciencia de materiales: Materiales electrónicos

En ciencia de materiales, las propiedades electrónicas del andamiaje imidazo[1,2-b]pirazol son de interés para el desarrollo de nuevos materiales electrónicos. Estos materiales se pueden utilizar en la producción de semiconductores y otros componentes electrónicos .

Aplicaciones agroquímicas

Las características estructurales del compuesto son beneficiosas en la investigación agroquímica, donde se puede utilizar para desarrollar nuevos pesticidas o herbicidas con perfiles de eficacia y seguridad mejorados .

Mejora de la solubilidad en la formulación de fármacos

Por último, la capacidad del compuesto para mejorar la solubilidad es crucial en la formulación de fármacos. Los fármacos de baja solubilidad pueden beneficiarse de la incorporación de este andamiaje, lo que lleva a una mejor absorción y biodisponibilidad .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to interact with various therapeutic targets

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .

Result of Action

It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Análisis Bioquímico

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Molecular Mechanism

The molecular mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a critical determinant of its biochemical and cellular effects.

Propiedades

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABWOVHKLJECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)